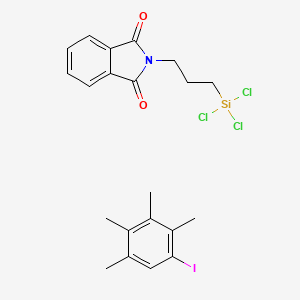
1-Iodo-2,3,4,5-tetramethylbenzene;2-(3-trichlorosilylpropyl)isoindole-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Iodo-2,3,4,5-tetramethylbenzene: and 2-(3-trichlorosilylpropyl)isoindole-1,3-dione are two distinct organic compounds with unique structures and properties 1-Iodo-2,3,4,5-tetramethylbenzene is an iodinated aromatic compound, while 2-(3-trichlorosilylpropyl)isoindole-1,3-dione is a functionalized isoindole derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Iodo-2,3,4,5-tetramethylbenzene: can be synthesized through the iodination of 2,3,4,5-tetramethylbenzene. This process typically involves the use of iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions to ensure selective iodination at the desired position.
2-(3-trichlorosilylpropyl)isoindole-1,3-dione: is synthesized by reacting isoindole-1,3-dione with 3-chloropropyltrichlorosilane. This reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for these compounds often involve scaling up the laboratory procedures with optimizations for yield, purity, and cost-effectiveness. For 1-Iodo-2,3,4,5-tetramethylbenzene, continuous flow iodination processes may be employed to enhance efficiency. For 2-(3-trichlorosilylpropyl)isoindole-1,3-dione, large-scale synthesis might involve the use of automated reactors and precise control of reaction parameters to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
1-Iodo-2,3,4,5-tetramethylbenzene: primarily undergoes substitution reactions due to the presence of the iodine atom, which is a good leaving group. It can participate in nucleophilic aromatic substitution reactions, where the iodine atom is replaced by nucleophiles such as amines, thiols, or alkoxides.
2-(3-trichlorosilylpropyl)isoindole-1,3-dione: can undergo various reactions involving the trichlorosilyl group. This includes hydrolysis to form silanols, condensation reactions to form siloxanes, and further functionalization through nucleophilic substitution.
Common Reagents and Conditions
For 1-Iodo-2,3,4,5-tetramethylbenzene , common reagents include nucleophiles like sodium methoxide, potassium thiolate, and primary amines. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
For 2-(3-trichlorosilylpropyl)isoindole-1,3-dione , reagents such as water, alcohols, and amines are commonly used. Reactions are often conducted in the presence of a base like triethylamine or pyridine to neutralize the hydrochloric acid generated during the reaction.
Major Products Formed
The major products formed from reactions involving 1-Iodo-2,3,4,5-tetramethylbenzene are typically substituted benzene derivatives, where the iodine atom is replaced by the nucleophile.
For 2-(3-trichlorosilylpropyl)isoindole-1,3-dione , the products can include silanol derivatives, siloxanes, and other functionalized isoindole compounds depending on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Iodo-2,3,4,5-tetramethylbenzene: is used in organic synthesis as a building block for more complex molecules. Its reactivity makes it valuable in the synthesis of pharmaceuticals, agrochemicals, and materials science.
2-(3-trichlorosilylpropyl)isoindole-1,3-dione: finds applications in the field of materials science, particularly in the modification of surfaces and the synthesis of siloxane-based polymers. It is also used in the development of functionalized materials for electronic and photonic applications.
Wirkmechanismus
The mechanism of action for 1-Iodo-2,3,4,5-tetramethylbenzene involves the activation of the aromatic ring through the electron-withdrawing effect of the iodine atom, making it more susceptible to nucleophilic attack.
For 2-(3-trichlorosilylpropyl)isoindole-1,3-dione , the trichlorosilyl group can undergo hydrolysis to form silanols, which can further condense to form siloxane networks. This process is crucial in the formation of siloxane-based materials with unique properties.
Vergleich Mit ähnlichen Verbindungen
1-Iodo-2,3,4,5-tetramethylbenzene: can be compared to other iodinated aromatics such as iodobenzene and 1-iodo-4-methylbenzene. Its uniqueness lies in the presence of four methyl groups, which influence its reactivity and steric properties.
2-(3-trichlorosilylpropyl)isoindole-1,3-dione: can be compared to other silylated compounds like 3-(trimethoxysilyl)propylamine and 3-(triethoxysilyl)propyl isocyanate
Similar Compounds
- Iodobenzene
- 1-Iodo-4-methylbenzene
- 3-(Trimethoxysilyl)propylamine
- 3-(Triethoxysilyl)propyl isocyanate
These comparisons highlight the unique structural and functional attributes of 1-Iodo-2,3,4,5-tetramethylbenzene and 2-(3-trichlorosilylpropyl)isoindole-1,3-dione , making them valuable in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C21H23Cl3INO2Si |
|---|---|
Molekulargewicht |
582.8 g/mol |
IUPAC-Name |
1-iodo-2,3,4,5-tetramethylbenzene;2-(3-trichlorosilylpropyl)isoindole-1,3-dione |
InChI |
InChI=1S/C11H10Cl3NO2Si.C10H13I/c12-18(13,14)7-3-6-15-10(16)8-4-1-2-5-9(8)11(15)17;1-6-5-10(11)9(4)8(3)7(6)2/h1-2,4-5H,3,6-7H2;5H,1-4H3 |
InChI-Schlüssel |
ZYYHOOVNJNQPQI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1C)C)C)I.C1=CC=C2C(=C1)C(=O)N(C2=O)CCC[Si](Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















